(R)-4-Fluorobutan-2-amine

Description

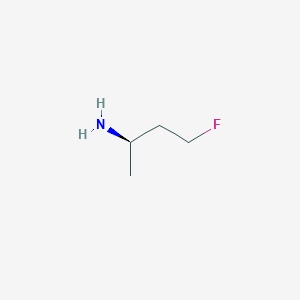

Structure

3D Structure

Properties

Molecular Formula |

C4H10FN |

|---|---|

Molecular Weight |

91.13 g/mol |

IUPAC Name |

(2R)-4-fluorobutan-2-amine |

InChI |

InChI=1S/C4H10FN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m1/s1 |

InChI Key |

CTWNQUCWODHDGS-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](CCF)N |

Canonical SMILES |

CC(CCF)N |

Origin of Product |

United States |

Stereochemical Principles and Enantioselective Control

Elucidation of Stereochemical Integrity in (R)-4-Fluorobutan-2-amine Synthesis

The synthesis of enantiomerically pure this compound necessitates the use of asymmetric synthesis techniques that can establish and maintain the desired stereocenter. The preservation of stereochemical integrity is a critical challenge, as forcing conditions or certain reaction pathways can lead to decomposition or loss of enantiopurity. Methodologies for creating chiral amines often involve the catalytic asymmetric synthesis from prochiral starting materials or the kinetic resolution of a racemic mixture.

Key strategies that could be employed for the synthesis of this compound include:

Asymmetric Reductive Amination : Fungal reductive aminases (RedAms) have been shown to catalyze the amination of various ketones to produce chiral primary amines with excellent enantiomeric excess. york.ac.uk This enzymatic approach offers a direct and environmentally benign route to compounds like this compound from a corresponding fluorinated ketone.

Chiral Auxiliaries : The use of a recyclable chiral auxiliary, such as in the formation of a Ni(II) complex with a glycine (B1666218) Schiff base, allows for stereocontrolled alkylation. mdpi.comnih.govbeilstein-journals.org After the key bond-forming step, the auxiliary is cleaved to yield the desired fluorinated amino acid or amine, with the stereochemistry directed by the auxiliary. mdpi.combeilstein-journals.org

Enantioselective Catalysis : The broader field of organocatalysis provides powerful tools for asymmetric synthesis. cardiff.ac.uk Chiral catalysts can direct the formation of a specific stereoisomer, often with high enantioselectivity. cardiff.ac.uk

Throughout any synthetic sequence, it is crucial to employ conditions that avoid racemization of the stereogenic center. thieme-connect.de For fluorinated compounds, the stability of the C-F bond and its influence on adjacent reaction centers are important considerations. thieme-connect.de The successful synthesis of this compound would therefore depend on a carefully chosen synthetic route that provides high enantiocontrol and preserves the stereochemical integrity of the final product. nih.gov

Methodologies for Assessing Enantiomeric Purity and Diastereomeric Ratio

Determining the enantiomeric purity of chiral compounds is a critical task in asymmetric synthesis. thieme-connect.de For fluorinated amines like this compound, several robust analytical techniques are available, primarily relying on the creation of a diastereomeric environment that allows for the differentiation of enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining enantiomeric excess (ee), often through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). thieme-connect.denih.gov

Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent to form a pair of diastereomers, which will exhibit distinct signals in the NMR spectrum. nih.gov A common protocol involves the condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL) to form diastereomeric iminoboronate esters. nih.gov

Chiral Solvating Agents (CSAs): The analyte is mixed directly in an NMR tube with a CSA. researchgate.net The transient diastereomeric complexes formed between the enantiomers and the CSA have different chemical shifts, allowing for quantification. researchgate.net

¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR spectroscopy is particularly advantageous due to its high sensitivity and the wide chemical shift range. researchgate.netacs.orgbohrium.com An efficient protocol for determining the ee of chiral amines involves in situ derivatization (e.g., with 2-fluorobenzoyl chloride) followed by the addition of a chiral cationic cobalt(III) complex, which results in clean baseline separation of the enantiomeric signals in the ¹⁹F{¹H} NMR spectrum. acs.orgnih.gov This method can also be used to assign the absolute configuration based on the correlation between the sign of the chemical shift difference (Δδᴿˢ) and the enantiomer. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC using Chiral Stationary Phases (CSPs) is one of the most effective and widely used techniques for separating enantiomers and determining their purity. yakhak.orgnih.gov

The enantiomers of the analyte interact differently with the chiral selector immobilized on the stationary phase, leading to different retention times. sigmaaldrich.com

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and can be used with various mobile phases, including normal phase, reversed phase, and polar organic modes. yakhak.orgsigmaaldrich.comelte.hu

For amines, derivatization with a fluorogenic agent like 4-nitro-7-piperazino-2,1,3-benzoxadiazole (NBD-PZ) can enhance detection sensitivity under both UV and fluorescence detectors. yakhak.org The method can be validated according to ICH guidelines to be linear, precise, and accurate for quantifying the undesired enantiomer as a chiral impurity. elte.hu

Chiral Recognition Phenomena in Amine Derivatives

Chiral recognition is the process by which a chiral molecule or system interacts differently with the two enantiomers of another chiral compound. nih.govnih.gov This phenomenon is fundamental to biological processes, asymmetric catalysis, and the analytical separation of enantiomers. nih.govacs.org In the context of amine derivatives like this compound, chiral recognition typically occurs through the formation of transient, non-covalent diastereomeric complexes with a chiral selector. nih.govmdpi.com

The most widely accepted model for this interaction is the "three-point interaction model," which posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. nih.gov These interactions can include hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric repulsion. mdpi.com

In analytical techniques like chiral HPLC, the chiral stationary phase acts as the selector. The distinct binding affinities between the two enantiomers and the CSP lead to different retention times and thus separation. acs.org Similarly, in NMR spectroscopy with a chiral solvating agent, the differential formation of diastereomeric solvates in solution leads to non-equivalent magnetic environments for the nuclei of the two enantiomers, resulting in separate signals. nih.gov The ability to design molecules that exhibit effective chiral recognition is key to developing new methods for enantioselective analysis and separation. researchgate.netnih.gov

Self-Enantiorecognition Properties of Chiral Amine Building Blocks

Self-enantiorecognition, also known as chiral self-recognition, is a phenomenon where enantiomers of the same compound interact with each other in a diastereomeric fashion. nih.govnih.gov This process does not require an external chiral selector; instead, the chiral molecules themselves form noncovalent supramolecular associates. nih.gov When a chiral compound is present in a non-racemic (scalemic) mixture, it can form both homochiral (R-R or S-S) and heterochiral (R-S) aggregates. nih.gov

A notable manifestation of this is the Self-Induced Diastereomeric Anisochronism (SIDA) effect, observed by NMR spectroscopy. nih.govnih.gov The diastereomeric nature of the homochiral and heterochiral aggregates can result in different NMR chemical shifts for the corresponding nuclei. nih.gov This allows for the direct observation and quantification of the enantiomeric ratio in a sample simply by NMR analysis, without the need for chiral additives. nih.gov

This effect is particularly relevant for chiral amine derivatives that possess both hydrogen-bond donor (HBD) and hydrogen-bond acceptor (HBA) groups, as these functionalities can facilitate the necessary intermolecular interactions to form the aggregates. nih.gov While serendipity has often played a role in its discovery, systematic studies are uncovering the principles that govern SIDA, suggesting that the self-enantiorecognition properties of many common chiral building blocks may have been previously overlooked. nih.govnih.gov The application of the SIDA effect offers a powerful tool for in situ determination of enantiomeric purity and for studying supramolecular interactions. nih.gov

Chemical Reactivity and Derivatization Pathways of R 4 Fluorobutan 2 Amine

Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of (R)-4-Fluorobutan-2-amine makes it a potent nucleophile, enabling it to engage in numerous reactions typical of primary aliphatic amines. studymind.co.uklibretexts.org

This compound readily undergoes nucleophilic substitution with alkyl halides to form more substituted amines. wikipedia.org The reaction is initiated by the nucleophilic attack of the primary amine on the alkyl halide, leading to the formation of a secondary amine. libretexts.org However, this reaction is often difficult to control. masterorganicchemistry.comlibretexts.org The secondary amine product is itself a nucleophile and can compete with the starting primary amine for the alkyl halide, leading to the formation of a tertiary amine. studymind.co.ukmasterorganicchemistry.com This process can continue, ultimately yielding a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction. wikipedia.org This propensity for over-alkylation results in a mixture of products, making direct alkylation a challenging method for the selective synthesis of secondary or tertiary amines from a primary amine. libretexts.orgmasterorganicchemistry.com

Table 1: Products of Alkylation Reactions

| Reactant | Alkylating Agent (R-X) | Initial Product (Secondary Amine) | Potential Byproduct (Tertiary Amine) | Final Product (Quaternary Salt) |

| This compound | Methyl Iodide (CH₃I) | (R)-N-methyl-4-fluorobutan-2-amine | (R)-N,N-dimethyl-4-fluorobutan-2-amine | (R)-4-fluoro-N,N,N-trimethylbutan-2-aminium iodide |

| This compound | Ethyl Bromide (CH₃CH₂Br) | (R)-N-ethyl-4-fluorobutan-2-amine | (R)-N,N-diethyl-4-fluorobutan-2-amine | (R)-N,N,N-triethyl-4-fluorobutan-2-aminium bromide |

In contrast to alkylation, acylation of this compound provides a more controlled pathway for derivatization. Primary amines react rapidly with highly reactive acylating agents such as acyl chlorides and acid anhydrides to yield stable amide products. libretexts.orgyoutube.com This nucleophilic addition-elimination reaction is generally efficient and avoids the issue of over-acylation. studymind.co.uklibretexts.org The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org Carboxylic acids can also be used for acylation, though they typically require activation with a coupling agent or the use of a catalyst, such as titanium(IV) chloride, to facilitate the condensation reaction. nih.govresearchgate.net

This compound reacts with aldehydes and ketones in a two-step process known as reductive amination, which serves as a versatile method for forming secondary and tertiary amines. wikipedia.orglibretexts.org The first step is the acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form an intermediate imine (or Schiff base). libretexts.org

This imine can be isolated, but it is more commonly reduced in situ to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is a popular choice as it is mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.comlibretexts.org This method provides a controlled, high-yield route to mono-alkylated amines, effectively bypassing the polyalkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.comwikipedia.org

Table 2: Reductive Amination Pathways

| Carbonyl Compound | Intermediate Imine | Reducing Agent | Final Product (Secondary Amine) |

| Acetaldehyde | (R,E)-N-(ethylidene)-4-fluorobutan-2-amine | NaBH₃CN | (R)-N-ethyl-4-fluorobutan-2-amine |

| Acetone | (R)-N-(propan-2-ylidene)-4-fluorobutan-2-amine | NaBH(OAc)₃ | (R)-N-isopropyl-4-fluorobutan-2-amine |

| Cyclohexanone | (R,E)-N-(cyclohexylidene)-4-fluorobutan-2-amine | NaBH₄ | (R)-N-cyclohexyl-4-fluorobutan-2-amine |

Direct esterification between a primary amine and a carboxylic acid is not a standard transformation, as the acid-base reaction to form a stable ammonium carboxylate salt is highly favored, followed by condensation to an amide upon heating. However, unconventional methods can achieve this conversion. One such strategy involves the conversion of the amine into a different reactive intermediate. For example, alkylamines can be transformed into pyridinium (B92312) salts, which can then react with carboxylic acids to yield esters. rsc.org This represents a specialized pathway rather than a general reactivity characteristic of the primary amine moiety itself. The more conventional and direct reaction between this compound and a carboxylic acid leads to amide formation, as detailed in section 4.1.2.

The reaction of primary aliphatic amines with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, is a key diagnostic test. chemguide.co.ukyoutube.com When this compound is treated with nitrous acid, it forms a highly unstable aliphatic diazonium salt. msu.educhemistrysteps.com This intermediate rapidly decomposes, even at low temperatures, with the vigorous evolution of nitrogen gas (N₂), which is a thermodynamically very stable leaving group. youtube.commsu.edu This decomposition generates a secondary carbocation at the C2 position of the butane (B89635) chain. This carbocation can then undergo a variety of subsequent reactions, including attack by water to form an alcohol, elimination to form an alkene, and rearrangements, leading to a complex mixture of products. youtube.com

This behavior stands in stark contrast to the reaction of primary aromatic amines with nitrous acid. Under cold conditions (0–10 °C), aromatic amines form relatively stable aryl diazonium salts. msu.educhemistrysteps.com This stability is due to the delocalization of the positive charge into the aromatic ring. chemistrysteps.com These stable aryl diazonium salts are synthetically valuable intermediates that can be used in a variety of substitution reactions (e.g., Sandmeyer and Schiemann reactions) to introduce a wide range of functional groups onto the aromatic ring. msu.edumasterorganicchemistry.com The instability of the aliphatic diazonium salt derived from this compound renders it synthetically less useful, but the effervescence of nitrogen gas is a clear indicator of a primary aliphatic amine. chemguide.co.ukyoutube.com

Reactivity Influenced by the Terminal Fluorine Atom

The presence of a fluorine atom at the terminal C4 position has a profound electronic influence on the reactivity of the amine group. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect) through the carbon chain. rsc.orgacs.org

This inductive withdrawal of electron density from the nitrogen atom has several key consequences:

Reduced Basicity: The electron density on the nitrogen atom is decreased, making the lone pair less available to accept a proton. Consequently, this compound is a weaker base compared to its non-fluorinated analog, butan-2-amine. The pKa of the conjugate acid of a fluoroalkylamine is typically lower than that of a corresponding alkylamine. rsc.org

Reduced Nucleophilicity: The diminished electron density on the nitrogen also reduces its nucleophilicity. rsc.org This means that this compound will react more slowly than butan-2-amine in nucleophilic reactions such as alkylation, acylation, and reactions with carbonyls. While the reaction pathways remain the same, the reaction kinetics are altered.

C-F Bond Stability: The carbon-fluorine bond itself is exceptionally strong and generally unreactive under the conditions used for the amine derivatization reactions discussed above. It does not participate directly in the reactions of the amine moiety and remains intact throughout these transformations.

Fluorine's Impact on Molecular Electronic Structure and Reactivity

The introduction of a fluorine atom into an organic molecule imparts significant changes to its physical and chemical properties, primarily due to fluorine's extreme electronegativity (3.98 on the Pauling scale) and the strength of the carbon-fluorine (C-F) bond. nih.gov In this compound, the fluorine atom is positioned at the terminal carbon (C4), which influences the electronic environment of the entire molecule through a powerful negative inductive effect (σI = 0.51). nih.gov This effect involves the withdrawal of electron density along the sigma bonds of the butyl chain, polarizing the C-F bond and causing a cascade of electron withdrawal toward the fluorine atom.

This intramolecular electron shift has several consequences for the molecule's reactivity. The electron density at the nitrogen atom of the amine group at C2 is subtly reduced, which in turn decreases its basicity and nucleophilicity compared to a non-fluorinated analogue like butan-2-amine. While amines are well-known bases and nucleophiles, the fluorine's electron-withdrawing nature makes the lone pair on the nitrogen slightly less available for donation to a proton or an electrophile. msu.edu

Furthermore, the C-F bond itself is exceptionally strong and stable, which makes the molecule as a whole less prone to certain degradation pathways. nih.govfiveable.me The stabilization of molecular orbitals due to fluorine's electron-withdrawing capability can render the molecule more stable against oxidative degradation. nih.gov This electronic influence is a critical factor in designing reactions involving this compound, as the reactivity of the amine group is modulated and the fluorinated part of the molecule remains relatively inert.

Potential for Nucleophilic Substitution at Fluorinated Carbons (e.g., related to 1-bromo-4-fluorobutane)

Nucleophilic substitution reactions are fundamental in organic synthesis for creating new bonds. However, the potential for such reactions at the fluorinated carbon in this compound is severely limited. The carbon-fluorine bond is the strongest single bond to carbon, making the fluoride (B91410) ion a very poor leaving group. fiveable.me Consequently, alkyl fluorides are significantly less reactive in SN1 and SN2 reactions compared to other alkyl halides. fiveable.me Attempts to displace the fluorine atom with a nucleophile would require harsh conditions and specialized reagents designed to activate the C-F bond. nih.govorganic-chemistry.org

The reactivity of the related compound, 1-bromo-4-fluorobutane, provides a stark contrast and highlights the role of the halogen as a leaving group. chemimpex.comcymitquimica.com In 1-bromo-4-fluorobutane, the carbon-bromine bond is significantly weaker and more polarizable than the C-F bond, making bromide an excellent leaving group. This compound is therefore a versatile substrate in a variety of nucleophilic substitution reactions where the bromine is displaced to form more complex molecules. chemimpex.comsigmaaldrich.com The fluorine atom in this case remains as a stable substituent.

Interactive Table 1: Comparison of Carbon-Halogen Bond Properties A comparison of bond energies and lengths for carbon-halogen bonds, illustrating the stability of the C-F bond.

| Bond | Bond Energy (kJ/mol) | Bond Length (pm) | Halogen Electronegativity (Pauling Scale) |

| C-F | 485 | 135 | 3.98 |

| C-Cl | 327 | 177 | 3.16 |

| C-Br | 285 | 194 | 2.96 |

| C-I | 213 | 214 | 2.66 |

Given the inertness of the C-F bond, the primary derivatization pathways for this compound involve the amine functionality. The nitrogen atom, despite its slightly reduced basicity, remains a potent nucleophile. It can readily react with a wide range of electrophiles in reactions such as:

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, and potentially quaternary ammonium salts. msu.edu

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to yield sulfonamides, a reaction often used to characterize primary and secondary amines. msu.edu

These derivatization reactions occur at the amine group without disturbing the C-F bond or the chiral center, making them reliable methods for modifying the molecule.

Stereospecific Transformations and Retention of Chirality

The this compound molecule is chiral, with a stereocenter at the C2 carbon atom where the amine group is attached. wikipedia.org This stereochemical feature is critical in many applications, and its preservation during chemical transformations is often a primary synthetic goal.

A stereospecific transformation is one where stereoisomeric reactants yield products that are also stereoisomers. In the context of this compound, reactions that proceed with retention of chirality are those in which the bonds to the C2 stereocenter are not broken or formed during the reaction. pharmaguideline.com

The most common derivatization pathways for this molecule, which involve the nucleophilic amine group (as discussed in section 4.2.2), fall into this category. For example, in the acylation of the amine to form an amide, the new carbon-nitrogen bond is formed by attacking the electrophilic carbonyl carbon of the acylating agent. The C-N, C-H, and C-C bonds of the original stereocenter remain intact throughout the process. As a result, the (R) configuration of the starting material is preserved in the final product. pharmaguideline.com

Interactive Table 2: Stereochemical Outcomes of Reactions at Chiral Centers This table outlines the general stereochemical consequences of common nucleophilic substitution mechanisms.

| Reaction Mechanism | Stereochemical Outcome at Chiral Center | Description |

| SN2 | Inversion of configuration | The nucleophile attacks from the side opposite to the leaving group, leading to a "Walden inversion" of the stereocenter. sarthaks.com |

| SN1 | Racemization | The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, yielding a mixture of enantiomers. sarthaks.com |

| Reactions not involving the chiral center | Retention of configuration | If the chemical transformation occurs at a different part of the molecule and the bonds to the stereocenter are not broken, the original configuration is maintained. pharmaguideline.comyoutube.com |

While direct nucleophilic substitution at the C2 carbon is not a typical reaction for an amine (as -NH2 is a very poor leaving group), if such a transformation were to be forced via a different leaving group, the stereochemical outcome would depend on the mechanism. An SN2 reaction would proceed with a complete inversion of stereochemistry, converting the (R)-enantiomer to the (S)-enantiomer. sarthaks.com Conversely, an SN1 reaction would lead to a racemic mixture due to the formation of a planar carbocation intermediate. sarthaks.com However, for the vast majority of practical transformations of this compound, chemists will utilize the reactivity of the amine group, ensuring the retention of the crucial (R) configuration.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Complex Fluorinated Scaffolds

The strategic placement of fluorine in organic molecules can significantly alter their properties. nih.gov (R)-4-Fluorobutan-2-amine serves as a key starting material for introducing a fluorinated, chiral motif into larger, more complex molecular frameworks.

Synthesis of Fluorinated Amino Acid Derivatives

Fluorinated amino acids are of great interest as they can enhance the metabolic stability and binding affinity of peptides and proteins. rsc.orgresearchgate.net While numerous methods exist for the synthesis of fluorinated amino acids, the use of chiral fluorinated building blocks like this compound provides a direct route to non-natural amino acid derivatives with defined stereochemistry. nih.govchemrxiv.org This approach is a key strategy in peptide and protein engineering, allowing for the creation of biopolymers with novel properties. chemrxiv.org The incorporation of such fluorinated fragments can influence the folding of peptide chains and their resistance to degradation by enzymes. researchgate.net

Incorporation into Bioactive Molecule Frameworks

The introduction of fluorine is a well-established strategy in the design of bioactive compounds to improve efficacy and pharmacokinetic profiles. nih.gov Chiral amines are fundamental components of many pharmaceuticals. The use of this compound allows for the direct incorporation of a specific stereocenter and a fluorine atom, which can be crucial for molecular recognition and binding to biological targets. This building block approach is a cornerstone of modern drug design, enabling the systematic construction of complex molecules with desired biological activities. nih.gov

Role in Drug Discovery Research (as a synthetic intermediate, not a drug itself)

In the pharmaceutical industry, this compound functions as a synthetic intermediate, a molecular piece used in the multi-step synthesis of a final drug candidate. Its structure is particularly advantageous for fine-tuning the properties of new chemical entities.

Modulation of Physicochemical Properties (e.g., lipophilicity, metabolic stability) in target molecules through fluorine substitution

The substitution of hydrogen with fluorine is a primary tactic used by medicinal chemists to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity: Fluorine is highly electronegative, and its introduction can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption and distribution in the body. The impact of fluorination on lipophilicity can be complex and context-dependent, sometimes increasing and sometimes decreasing it based on the surrounding molecular environment. researchgate.netresearchgate.net This modulation is a critical tool for optimizing a compound's ability to cross cell membranes and reach its target. rsc.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable site with fluorine can block oxidation by metabolic enzymes, such as cytochrome P450s. nih.gov This strategy often leads to increased metabolic stability, a longer biological half-life, and improved bioavailability of the drug candidate.

The table below illustrates the general effects of fluorine substitution on key physicochemical properties relevant to drug design.

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage. |

| Lipophilicity (logP) | Can increase or decrease | Depends on the overall electronic environment of the molecule. |

| Binding Affinity | Often enhanced | Fluorine can participate in favorable interactions with protein targets and alter molecular conformation. |

| pKa (Acidity/Basicity) | Can be altered | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. |

Design of Pharmacophore Components

A pharmacophore is the specific arrangement of molecular features essential for a drug's biological activity. nih.gov this compound provides a chiral scaffold that can be elaborated to fit the requirements of a specific pharmacophore model. The amine group can act as a hydrogen bond donor or acceptor, while the fluorinated alkyl chain can occupy hydrophobic pockets in a target protein. The defined stereochemistry of the (R)-enantiomer ensures a precise spatial orientation, which is often critical for selective binding to a biological target and minimizing off-target effects.

Utility in Material Science and Agrochemical Research (as a building block)

The unique properties imparted by fluorine also make fluorinated building blocks like this compound of interest in fields beyond pharmaceuticals.

In material science , the incorporation of fluorinated moieties into polymers can lead to materials with desirable properties such as low surface energy, high thermal stability, and chemical resistance. These fluoropolymers find applications in specialized coatings, membranes, and electronic components.

In agrochemical research , the introduction of fluorine into pesticides and herbicides can enhance their efficacy and stability in the environment. Structural analogues, such as other fluorinated amines, are used as building blocks for these agricultural products. vulcanchem.com The principles of modulating bioactivity and metabolic stability through fluorination are directly transferable from drug discovery to the design of new and improved agrochemicals.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including fluorinated compounds. For (R)-4-Fluorobutan-2-amine, multinuclear NMR (¹H, ¹³C, and ¹⁹F) provides a wealth of information regarding its chemical structure, stereochemistry, and conformational dynamics in solution.

The analysis of spin-spin coupling constants (J-values) in NMR spectra offers profound insights into the molecular framework. These through-bond interactions are sensitive to the number of intervening bonds, bond angles, and dihedral angles, making them powerful probes of molecular geometry and connectivity. alfa-chemistry.comorganicchemistrydata.org

¹³C NMR: Reveals the carbon skeleton. In ¹³C spectra that are not ¹⁹F-decoupled, the signals for carbon atoms near the fluorine will be split, providing valuable connectivity data. The one-bond carbon-fluorine coupling constant (¹JCF) is particularly informative.

¹⁹F NMR: As the ¹⁹F nucleus has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. jeolusa.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. Furthermore, ¹⁹F nuclei couple to nearby ¹H and ¹³C nuclei, and these J-values are crucial for structural assignment. jeolusa.com Long-range couplings over two to six bonds are routinely observed in ¹⁹F NMR, providing extensive structural information.

The magnitude of the C-F coupling constant is dependent on the hybridization of the carbon atom and the substitution pattern. github.io Analysis of these coupling constants, especially the large one-bond coupling (¹JCF) and smaller two-, three-, and four-bond couplings (²JCF, ³JCF, ⁴JCF), helps to definitively establish the location of the fluorine atom within the molecule and provides clues about the molecule's preferred conformation. alfa-chemistry.com

| Coupling Type | Number of Bonds | Typical Range (Hz) | Structural Information Provided |

|---|---|---|---|

| ¹JCF | 1 | 150 - 350 | Directly bonded C-F, sensitive to hybridization and substitution. |

| ²JCF | 2 | 10 - 50 | Geminal relationship (C-C-F), sensitive to geometry. |

| ³JCF | 3 | 0 - 30 | Vicinal relationship (C-C-C-F), sensitive to dihedral angle (Karplus relationship). |

| ⁴JCF | 4 | 0 - 5 | Long-range coupling, confirms extended connectivity. |

Self-Induced Diastereomeric Anisochronism (SIDA) is an NMR phenomenon that allows for the direct determination of the enantiomeric purity of a chiral compound without the need for external chiral additives like solvating or derivatizing agents. nih.gov This effect is observed in scalemic mixtures (where the enantiomeric excess is between 0% and 100%) of certain chiral molecules that can self-associate in solution. acs.org

The underlying principle of SIDA is the formation of transient diastereomeric aggregates (dimers, trimers, etc.) through non-covalent interactions, such as hydrogen bonding. nih.govacs.org For a chiral amine like this compound, the enantiomers (R and S) can form homochiral (R-R, S-S) and heterochiral (R-S) associates.

In a scalemic mixture, the chemical environment of a nucleus in an R-enantiomer (which exists in equilibrium with R-R and R-S dimers) is different from the environment of the same nucleus in the S-enantiomer (which is in equilibrium with S-S and R-S dimers). This difference in the time-averaged magnetic environment leads to the splitting of NMR signals, where two distinct sets of peaks appear—one for each enantiomer. researchgate.netresearchgate.net The relative integration of these separate signals directly corresponds to the enantiomeric ratio of the sample. nih.gov The SIDA effect is a powerful, rapid (<5 min), and non-invasive method for assessing enantiomeric purity during process development in asymmetric synthesis. acs.org

Infrared (IR) Spectroscopy for Conformational Studies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. nih.govlibretexts.org This technique is particularly useful for studying the conformational isomers (conformers) of flexible molecules like this compound.

Rotation around the C-C single bonds can lead to various stable conformers, such as gauche and anti arrangements. The relative stability of these conformers can be influenced by subtle intramolecular forces, including hydrogen bonding. In this compound, an intramolecular hydrogen bond could potentially form between the amine group (-NH₂) and the electronegative fluorine atom.

Conformational studies are often performed by recording IR spectra at various temperatures, sometimes with the sample dissolved in liquified noble gases like xenon or krypton or isolated in a cryogenic argon matrix. researchgate.netmdpi.com These matrix isolation techniques minimize intermolecular interactions, allowing the spectrum of individual conformers to be observed. mdpi.com By comparing the experimental spectra with those predicted by computational methods (e.g., Density Functional Theory, DFT), specific vibrational bands can be assigned to distinct conformers. researchgate.net Variable-temperature IR studies can also provide thermodynamic data, such as the enthalpy difference between conformers. rsc.orgresearchgate.net The C-F stretching vibration, typically found in the 1400-1000 cm⁻¹ region, and the N-H stretching vibrations (~3500-3300 cm⁻¹) would be particularly sensitive to conformational changes and the presence of hydrogen bonding.

Chromatographic Methods for Research-Scale Separation and Analysis

Chromatography is a cornerstone of chemical analysis, providing powerful methods for both the separation of compounds from a mixture and their quantitative analysis. For a chiral compound like this compound, chiral high-performance liquid chromatography and gas chromatography-mass spectrometry are essential research tools.

High-Performance Liquid Chromatography (HPLC) is one of the most widely used and reliable methods for determining the enantiomeric excess (ee) of chiral compounds. yakhak.orgmdpi.com The technique relies on the use of a chiral stationary phase (CSP).

The principle involves passing a solution of the enantiomeric mixture through a column packed with the CSP. The CSP is composed of a chiral material that interacts diastereomerically with the two enantiomers. This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. The separated enantiomers are then detected as they exit the column, typically by a UV or fluorescence detector. uma.es The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, allowing for precise calculation of the enantiomeric excess.

| Component | Function/Description | Example for Amine Analysis |

|---|---|---|

| Mobile Phase | A solvent system that carries the analyte through the column. | Hexane/Isopropanol mixtures, often with acidic or basic additives. chromatographyonline.com |

| Chiral Stationary Phase (CSP) | The chiral material inside the column that separates the enantiomers. | Polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). mdpi.com |

| Detector | Detects the enantiomers as they elute from the column. | UV-Vis, Fluorescence, Circular Dichroism (CD). uma.es |

| Output (Chromatogram) | A plot of detector response vs. time, showing two separated peaks for the R and S enantiomers. | Peak areas are integrated to calculate the enantiomeric ratio and ee. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. waters.com It is highly effective for analyzing the composition of complex reaction mixtures, for instance, to identify byproducts or confirm the presence of the desired product in the synthesis of this compound.

Due to the polar nature and hydrogen-bonding capability of the amine functional group, direct GC analysis can be challenging, often resulting in poor peak shape and column adsorption. researchgate.net Therefore, a crucial step is often the chemical derivatization of the amine. libretexts.org This process converts the polar N-H bonds into less polar, more volatile groups, improving chromatographic performance. youtube.com Common derivatizing agents for amines include acylating agents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA). nih.govmdpi.com

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component that serves as a molecular fingerprint for identification. rsc.org

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation | Extraction of the product mixture from the reaction. | Isolate the analytes of interest. |

| 2. Derivatization | Reaction of the sample with a derivatizing agent (e.g., PFPA). mdpi.com | Increase volatility and improve chromatographic behavior of the amine. researchgate.netyoutube.com |

| 3. GC Separation | The derivatized mixture is vaporized and separated on a capillary column. | Separate individual components of the mixture based on volatility. |

| 4. MS Detection & Analysis | Each separated component is ionized, fragmented, and detected by the mass spectrometer. | Provide a mass spectrum for structural identification and confirmation. rsc.org |

Derivatization Techniques for Enhanced Analytical Detection

The analytical detection of this compound, particularly in complex matrices or for enantiomeric purity assessment, can be significantly improved through chemical derivatization. Derivatization reactions target the primary amine functionality, converting the analyte into a derivative with enhanced detectability by various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) or fluorescence detection. These techniques are essential for introducing chromophores, fluorophores, or chiral centers to facilitate separation and quantification.

Chiral Derivatization for Enantiomeric Analysis

Given that the compound of interest is a single enantiomer, this compound, derivatization with a chiral derivatizing agent (CDA) is a common strategy to confirm its enantiomeric purity. This process involves the reaction of the chiral amine with a homochiral reagent to form a pair of diastereomers, which can then be separated and quantified using achiral chromatographic methods.

One widely used class of CDAs for primary amines is based on N-substituted amino acids. For instance, the reaction with N-(trifluoroacetyl)prolyl chloride (TFAPC) converts the enantiomeric amines into diastereomeric amides. These derivatives exhibit different physicochemical properties, allowing for their separation on a standard achiral GC column.

Illustrative Reaction with N-(trifluoroacetyl)-L-prolyl chloride:

This compound reacts with (S)-N-(trifluoroacetyl)prolyl chloride to form the (S,R)-diastereomer, while any contaminating (S)-4-Fluorobutan-2-amine would form the (S,S)-diastereomer. These diastereomers can be effectively separated by GC-MS, allowing for the determination of the enantiomeric excess (e.e.) of the original amine sample.

A study on the enantioselective gas chromatographic assay of various 2-alkylamines using N-(trifluoroacetyl)prolyl derivatives demonstrated the successful separation of all four possible diastereomers when reacting a racemic amine with a racemic derivatizing agent on a chiral capillary column nih.gov. While this study did not specifically include this compound, the methodology is directly applicable.

Table 1: Representative GC-MS Data for Diastereomeric Derivatives of 2-Alkylamines with (S)-TFAPC

| Diastereomer | Retention Time (min) | Key Mass Fragments (m/z) |

| (S,R)-derivative | 12.5 | M+, [M-CF3]+, [M-C4H8F]+ |

| (S,S)-derivative | 13.2 | M+, [M-CF3]+, [M-C4H8F]+ |

Note: The data presented in this table is illustrative and based on typical results for similar chiral amines, as specific data for this compound derivatives is not available in the cited literature.

Another prominent chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs. Marfey's reagent reacts with primary amines to form stable diastereomeric derivatives that can be readily analyzed by HPLC with UV or MS detection nih.govacs.org. The resulting derivatives of (R)- and (S)-4-Fluorobutan-2-amine would exhibit different retention times on a reversed-phase HPLC column.

Derivatization for Enhanced Fluorescence and UV Detection

For trace analysis, derivatization with reagents that introduce a highly fluorescent or UV-active moiety is employed to enhance detection sensitivity.

o-Phthalaldehyde (OPA) with a Chiral Thiol:

o-Phthalaldehyde, in the presence of a thiol, reacts rapidly with primary amines to form highly fluorescent isoindole derivatives. When a chiral thiol, such as N-acetyl-L-cysteine (NAC), is used, diastereomeric derivatives are formed from a racemic amine, enabling enantioselective analysis by HPLC with fluorescence detection researchgate.nettandfonline.comresearchgate.net. This method is advantageous due to its speed and the high fluorescence quantum yield of the derivatives.

Table 2: Representative HPLC-Fluorescence Detection Parameters for OPA/NAC Derivatives of Chiral Amines

| Diastereomer | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) |

| OPA/L-NAC-(R)-amine | 340 | 450 | low pmol |

| OPA/L-NAC-(S)-amine | 340 | 450 | low pmol |

Note: The data presented in this table is illustrative and based on typical results for similar chiral amines, as specific data for this compound derivatives is not available in the cited literature.

9-Fluorenylmethyl Chloroformate (FMOC-Cl):

9-Fluorenylmethyl chloroformate is another widely used derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent and UV-active derivatives. The FMOC derivatives are stable and can be separated by reversed-phase HPLC nih.govagri.gov.ilresearchgate.net. The derivatization of this compound with FMOC-Cl would significantly enhance its detectability for quantification in various samples.

Table 3: Summary of Derivatization Reagents and Their Analytical Applications

| Derivatizing Agent | Analytical Technique | Purpose |

| N-(trifluoroacetyl)-L-prolyl chloride (TFAPC) | GC-MS | Enantiomeric purity |

| Marfey's Reagent (FDAA) | HPLC-UV/MS | Enantiomeric purity |

| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | HPLC-Fluorescence | Enantiomeric purity and trace analysis |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | HPLC-Fluorescence/UV | Trace analysis |

Future Research Directions and Emerging Trends

Development of Novel Enantioselective Synthetic Routes

The synthesis of enantiomerically pure fluorinated amines is a significant challenge in organic chemistry. While classical methods exist, future research is focused on developing more efficient, scalable, and sustainable enantioselective synthetic routes. researchgate.net The demand for such chiral intermediates in the pharmaceutical industry is a major driver for innovation in this area. nih.gov

Current research is exploring several cutting-edge strategies:

Organocatalysis : Asymmetric organocatalysis has emerged as a powerful tool for creating chiral molecules. nih.gov Methods involving the α-fluorination of aldehydes followed by reductive amination, often catalyzed by chiral secondary amines (e.g., proline derivatives), can produce β-fluoroamines with excellent enantioselectivity (94–98% ee). nih.govresearchgate.net This approach avoids the use of metal catalysts and often proceeds under mild conditions.

Biocatalysis : The use of engineered enzymes, such as transaminases and amine dehydrogenases, offers a highly selective and environmentally benign route to chiral amines. nih.gov These biocatalytic methods can operate under mild aqueous conditions and provide exceptionally high stereoselectivity, making them an attractive alternative to traditional chemical synthesis. nih.gov

Asymmetric Hydrogenation : The transition metal-catalyzed asymmetric hydrogenation of prochiral imines or enamines is one of the most direct and efficient methods for preparing α-chiral amines. acs.org The development of new chiral ligands and catalysts continues to expand the scope and efficiency of this methodology, making it applicable to a wider range of fluorinated substrates.

Chiral Auxiliaries : The use of chiral auxiliaries, such as N-tert-butylsulfinyl imines, remains a robust strategy. nih.gov This method allows for the stereoselective addition of nucleophiles to the imine, with the auxiliary guiding the stereochemical outcome, followed by its straightforward removal to yield the desired chiral amine. nih.gov

Exploration of New Reactivity Profiles for Carbon-Fluorine Bond Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it exceptionally stable and often unreactive. thieme-connect.comnbinno.com While this stability is advantageous for many applications, it presents a significant challenge for synthetic chemists wishing to modify fluorinated molecules. Future research is aimed at uncovering new methods to selectively activate and transform C-F bonds, which would open up novel synthetic pathways.

Emerging areas of exploration include:

Transition Metal-Free Activation : Research into C-F bond activation using highly reactive main group reagents, such as those based on aluminum or lithium, is providing new ways to transform robust fluorocarbons into more versatile chemical building blocks. thieme-connect.commdpi.com These methods often rely on the high affinity of electropositive elements for fluorine. thieme-connect.com

Photocatalysis and Electrochemistry : Light- and electricity-driven methods are being investigated to achieve C-F bond transformations under mild conditions. These techniques can generate highly reactive radical intermediates capable of cleaving C-F bonds, offering a level of control not achievable with traditional thermal methods.

Enzymatic C-F Bond Manipulation : While still in its infancy, the discovery and engineering of enzymes capable of forming or cleaving C-F bonds ("fluorinases" and "defluorinases") represents a long-term goal. Such biocatalysts could offer unparalleled selectivity in C-F bond transformations.

Nucleophilic Aromatic Substitution (SNAAr) : For fluorinated aromatic systems, the strong electron-withdrawing nature of fluorine can activate the ring towards nucleophilic attack, providing a pathway for C-F bond transformation. mdpi.com While less directly applicable to aliphatic compounds like (R)-4-Fluorobutan-2-amine, the principles of activating adjacent molecular features to facilitate C-F cleavage are relevant.

Computational Design of Advanced Fluorinated Building Blocks

In silico methods are becoming indispensable in modern chemical research, enabling the rational design of molecules with tailored properties before their synthesis in the laboratory. scispace.comresearchgate.net For fluorinated building blocks like this compound, computational chemistry can predict and refine key molecular attributes.

Key applications of computational design include:

Prediction of Physicochemical Properties : Quantum mechanical calculations can accurately predict properties such as pKa, lipophilicity (logP), and conformational preferences. The presence of fluorine can have subtle but significant effects on a molecule's conformation and basicity, which in turn influences its biological activity and pharmacokinetic profile. nih.govucj.org.ua

Modeling Biological Interactions : Molecular docking and dynamics simulations can be used to model how fluorinated building blocks interact with biological targets like enzymes and receptors. researchgate.net This allows for the design of compounds with enhanced binding affinity and selectivity.

Reaction Mechanism and Catalyst Design : Computational tools can elucidate reaction mechanisms for the synthesis and transformation of fluorinated compounds. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts for enantioselective synthesis. scispace.com

Integration into Automated Synthesis Platforms for Chemical Space Exploration

To accelerate the discovery of new drugs and materials, researchers are increasingly turning to automated synthesis platforms. umsl.edu These systems integrate robotics, fluidics, and software to perform multi-step syntheses in a high-throughput manner. Integrating building blocks like this compound into these platforms is a key future direction.

This integration offers several advantages:

Rapid Library Generation : Automated platforms can rapidly synthesize hundreds or thousands of analogues of a parent molecule by combining a set of building blocks in a combinatorial fashion. This allows for a broad exploration of the "chemical space" around a lead compound. chemrxiv.org

Accelerated Discovery : By automating the synthesis and purification process, the time required to generate new molecules for biological screening is drastically reduced. umsl.educhemrxiv.org

Reproducibility and Data Generation : Automated systems provide a high degree of reproducibility and generate large, high-quality datasets that can be used to train machine learning models for predicting molecular properties and reaction outcomes.

Technologies such as flow chemistry and robotic liquid handlers are central to these platforms, enabling precise control over reaction parameters and the efficient execution of complex synthetic sequences. chemrxiv.org

Expanding Applications in Specialized Organic and Medicinal Chemistry Research Fields

The unique properties conferred by the fluorine atom and the defined stereochemistry of this compound make it a valuable building block for a range of specialized research applications. The strategic placement of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. ucj.org.uafluorochem.co.ukresearchgate.net

Future applications are envisioned in several fields:

Positron Emission Tomography (PET) Imaging : The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for PET imaging. Synthesizing ¹⁸F-labeled analogues of this compound could lead to the development of novel PET tracers for diagnosing and monitoring diseases by visualizing biological processes in vivo. acs.org

Fragment-Based Drug Discovery (FBDD) : Small, structurally simple molecules, or "fragments," are screened for weak binding to a biological target. This compound is an ideal candidate for an FBDD library, as hits containing this fragment can be elaborated into more potent lead compounds.

New Agrochemicals : The principles of medicinal chemistry are often transferable to the design of new pesticides and herbicides. The introduction of fluorine can enhance the efficacy and environmental profile of agrochemicals.

Materials Science : Fluorinated compounds are integral to the development of advanced materials, including polymers and liquid crystals. Chiral fluorinated building blocks could be used to create materials with unique optical or electronic properties. fluorochem.co.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.